molecular formula C9H9BrFN B1443966 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 1342747-87-8

5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1443966
CAS RN: 1342747-87-8
M. Wt: 230.08 g/mol
InChI Key: VEFJLANOEZRMJY-UHFFFAOYSA-N
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Description

5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrFN. It has a molecular weight of 230.08 and is represented by the InChI code 1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs, such as 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline, has been a subject of interest in medicinal chemistry. The Povarov reaction activated by Lewis acid has been studied theoretically and experimentally for the synthesis of these compounds .


Molecular Structure Analysis

The molecular structure of 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is characterized by the presence of a bromine atom at the 5th position and a fluorine atom at the 8th position of the tetrahydroisoquinoline ring .


Physical And Chemical Properties Analysis

5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a powder with a purity of 95%. It has a predicted boiling point of 291.2±40.0 °C and a predicted density of 1.506±0.06 g/cm3 .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline is a compound of interest in medicinal chemistry due to its structural similarity to tetrahydroisoquinoline (THIQ) analogs. THIQs are known for their biological activities against infective pathogens and neurodegenerative disorders . The bromo-fluoro substitution could potentially enhance the biological activity or alter the pharmacokinetic properties of the compound, making it a valuable scaffold for drug development.

Pharmacology

In pharmacology, the compound’s unique structure could be utilized to synthesize analogs that interact with various biological targets. The presence of halogen atoms might influence the binding affinity and selectivity towards receptors or enzymes, which is crucial for designing new therapeutic agents .

Biochemistry

The compound’s reactivity due to the halogen substituents makes it a candidate for biochemical studies. It could be used to investigate enzyme-substrate interactions, especially in systems where halogen bonding plays a role in biological recognition processes .

Neuroscience

Given the importance of THIQ derivatives in neuroscience, 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline could serve as a precursor or an intermediate in synthesizing compounds that modulate neurological pathways or serve as probes to study neurochemical processes .

Materials Science

The compound could find applications in materials science, particularly in the synthesis of organic compounds with specific optical properties. The bromo and fluoro groups might influence the electronic characteristics of materials for use in light-emitting diodes or as conductive mediums .

Analytical Chemistry

In analytical chemistry, this compound could be used as a standard or reference compound in the development of analytical methods. Its distinct spectroscopic signature can help in the quantification or identification of similar compounds in complex mixtures .

Organic Synthesis

The compound is likely to be involved in organic synthesis reactions, serving as a building block for more complex molecules. Its halogen atoms are reactive sites that can undergo various organic transformations, enabling the synthesis of a wide array of organic compounds .

Chemical Engineering

In chemical engineering, this compound could be studied for its physical and chemical properties, such as phase behavior, solubility, and reactivity, which are essential for process design and optimization in the production of pharmaceuticals and fine chemicals .

Safety and Hazards

The safety information for 5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline indicates that it may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFN/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2,12H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFJLANOEZRMJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C(C=CC(=C21)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline

CAS RN

1342747-87-8
Record name 5-bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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